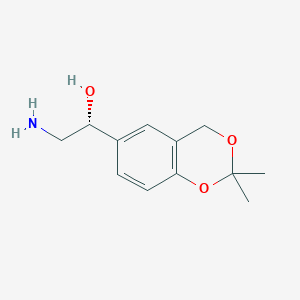

(1R)-2-Amino-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Übersicht

Beschreibung

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzodioxin ring, which is a common structural motif in many biologically active molecules.

Wissenschaftliche Forschungsanwendungen

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

Target of Action

The primary target of this compound is the β2 adrenergic receptor . This receptor is a type of G-protein coupled receptor found in the smooth muscle of the bronchi and bronchioles. It plays a crucial role in regulating bronchial muscle tone and airway resistance.

Mode of Action

As an agonist of the β2 adrenergic receptor, this compound binds to the receptor and triggers a conformational change. This change activates the G protein, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of the β2 adrenergic receptor leads to the stimulation of the adenylate cyclase pathway. This results in the conversion of ATP to cAMP. The increased cAMP activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Result of Action

The primary result of the compound’s action is bronchodilation, or the relaxation of bronchial smooth muscle. This leads to an increase in airway diameter and improved airflow, which can alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemische Analyse

Biochemical Properties

(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate signaling pathways related to stress and anxiety by interacting with adrenergic receptors . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to either activation or inhibition of enzymatic activities. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but it may degrade over extended periods. Long-term exposure to the compound has been observed to cause sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmission and reduction of anxiety-related behaviors. At higher doses, it can cause toxic effects, including disruption of normal cellular functions and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and acetone under acidic conditions.

Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin derivative with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the choice of catalysts and solvents is crucial to ensure the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodioxin derivatives, which can be further utilized in the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanol

- (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-nitroethanol

Uniqueness

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is unique due to its specific chiral configuration and the presence of the amino group, which imparts distinct biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in its interactions with molecular targets.

Biologische Aktivität

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, commonly referred to as (R)-2-amino-benzodioxin ethanol, is a chiral compound that has garnered attention for its significant biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a benzodioxin ring, which is prevalent in various biologically active molecules. Its molecular formula is with a molecular weight of approximately 223.27 g/mol .

- CAS Number : 208925-08-0.

(R)-2-amino-benzodioxin ethanol exhibits several key biochemical properties:

- Receptor Interaction : It interacts with adrenergic receptors, influencing neurotransmission processes. This interaction is crucial for its potential therapeutic effects in conditions like anxiety and asthma.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. In neuronal cells, it can affect stress-related signaling pathways through adrenergic receptor modulation.

The biological activity of (R)-2-amino-benzodioxin ethanol can be attributed to its specific binding interactions with various biomolecules:

- Agonist/Antagonist Role : Depending on the context, the compound can act as either an agonist or antagonist for certain receptors, leading to activation or inhibition of enzymatic activities. This dual functionality allows it to influence diverse cellular functions, including metabolic pathways and gene expression.

- Metabolic Pathways : The compound is metabolized by enzymes such as cytochrome P450, affecting its clearance from the body and influencing metabolic flux within cells.

Dosage Effects

Research indicates that the effects of (R)-2-amino-benzodioxin ethanol are dose-dependent:

- Therapeutic Effects : At lower doses, it may enhance neurotransmission and reduce anxiety-related behaviors.

- Toxic Effects : Higher doses can lead to toxic outcomes, including disruption of normal cellular functions and potential organ damage.

Case Study 1: Bronchodilation in Animal Models

In studies involving animal models, (R)-2-amino-benzodioxin ethanol demonstrated significant bronchodilation effects. The compound was effective in relaxing bronchial smooth muscle, thereby increasing airway diameter and improving airflow in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Study 2: Neurotransmission Modulation

A study focusing on neuronal cells revealed that treatment with (R)-2-amino-benzodioxin ethanol led to enhanced signaling through adrenergic receptors. This modulation was associated with reduced anxiety-like behaviors in rodent models.

Summary Table of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Bronchodilation | Increased airway diameter; improved airflow | |

| Modulation of neurotransmission | Reduced anxiety-related behaviors | |

| Interaction with adrenergic receptors | Influences stress-related signaling pathways | |

| Dose-dependent effects | Therapeutic at low doses; toxic at high doses |

Eigenschaften

IUPAC Name |

(1R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAAANMPVNIYBF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208925-08-0 | |

| Record name | (1R)-2-AMINO-1-(2,2-DIMETHYL-4H-1,3-BENZODIOXIN-6-YL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.